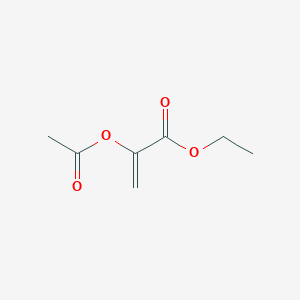
Ethyl 2-(acetyloxy)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetyloxy)-2-propenoate is an organic compound with the molecular formula C7H10O4. It is an ester derived from acetic acid and ethyl 2-propenoate. This compound is characterized by the presence of an acetyloxy group attached to the propenoate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.
Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Ethyl 2-propenoate and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Ethyl 2-(hydroxy)-2-propenoate.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.
Mecanismo De Acción
The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.
Comparación Con Compuestos Similares
Ethyl 2-(acetyloxy)-2-propenoate can be compared with other esters such as ethyl acetate and ethyl acetoacetate:
Ethyl Acetate: Similar in structure but lacks the propenoate moiety, making it less reactive in certain synthetic applications.
Ethyl Acetoacetate: Contains a keto group, providing different reactivity patterns, especially in enolate chemistry.
List of Similar Compounds
- Ethyl acetate
- Ethyl acetoacetate
- Mthis compound
This compound stands out due to its unique combination of the acetyloxy and propenoate functionalities, offering diverse reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
22807-79-0 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
ethyl 2-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3 |
Clave InChI |
UMSUVRQADXVIDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
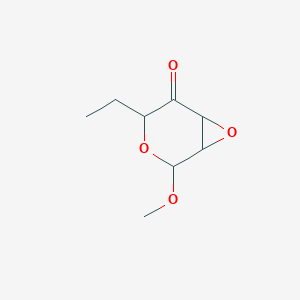
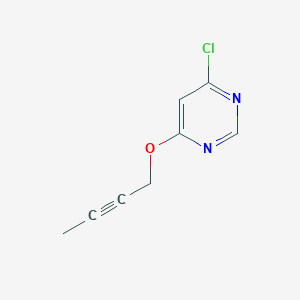
![2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B8674003.png)
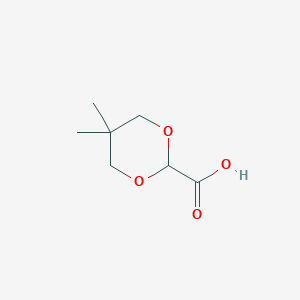
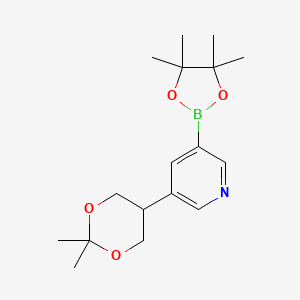
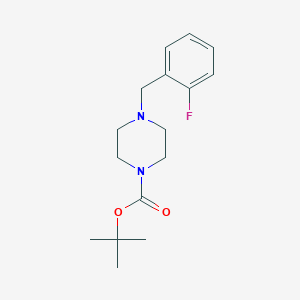
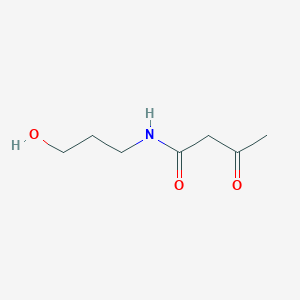
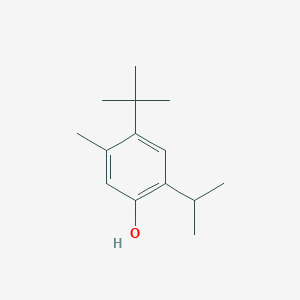
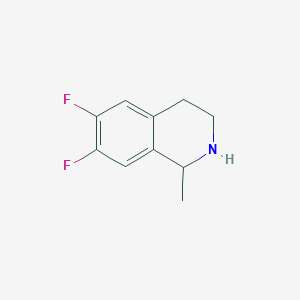
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
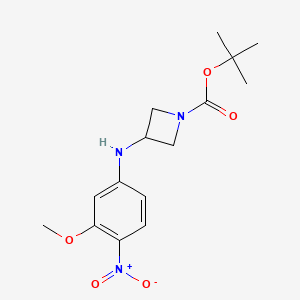
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
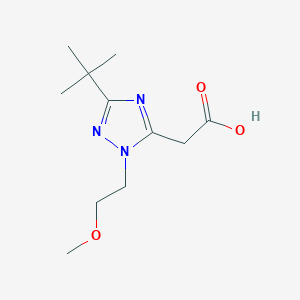
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
